molecular formula C22H17N5O B5013523 4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile

4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile

Cat. No.: B5013523
M. Wt: 367.4 g/mol
InChI Key: KLESCXSEZRJZSM-UHFFFAOYSA-N
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Description

4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and benzonitrile moieties

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O/c1-15-12-16(2)27(26-15)20-13-21(28-19-10-8-17(14-23)9-11-19)25-22(24-20)18-6-4-3-5-7-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLESCXSEZRJZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog that lacks the pyrimidine and benzonitrile moieties.

    2-Phenylpyrimidine: Another related compound that lacks the pyrazole and benzonitrile groups.

Uniqueness

4-[6-(3,5-Dimethylpyrazol-1-yl)-2-phenylpyrimidin-4-yl]oxybenzonitrile is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs .

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